3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Overview
Description
“3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by the FT-IR, LCMS, and NMR spectral techniques .
Molecular Structure Analysis
The molecular structure of “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” include cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
Scientific Research Applications
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives are known for their wide range of bioactivities, making them significant in medicinal chemistry. Research on 1,3,4-oxadiazole-based compounds is driven by their effective binding with various enzymes and receptors in biological systems, leading to a plethora of therapeutic effects. These compounds have demonstrated potential in treating numerous diseases due to their varied pharmacological properties. The structural feature of the 1,3,4-oxadiazole ring, particularly with substituents like piperidine, enhances its therapeutic value across different medical fields (Verma et al., 2019; Nayak & Poojary, 2019).
Biomedical Applications
The biomedical applications of 1,3,4-oxadiazole derivatives are diverse, ranging from anticancer, antifungal, and antibacterial, to antitubercular and anti-inflammatory uses. These compounds are integral in the development of new medicinal agents that are both effective and less toxic. Their mechanism of action often involves inhibition of specific enzymes or interaction with cellular receptors, showcasing their versatility in drug design and potential for targeted therapy (Rana et al., 2020; Bala et al., 2010).
Pharmacological Significance
The pharmacological significance of 1,3,4-oxadiazole and its derivatives, including the specific compound "3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride," lies in their broad spectrum of activities. These activities include but are not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The diversity in their action makes these compounds highly valuable for pharmaceutical research and development, with ongoing studies exploring new derivatives for improved efficacy and reduced toxicity (Wang et al., 2022; Asif, 2014).
properties
IUPAC Name |
2-ethyl-5-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-12-9(13-8)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHJIQRRXLTTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride | |
CAS RN |
1707580-46-8 | |
Record name | Piperidine, 3-(5-ethyl-1,3,4-oxadiazol-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707580-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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